NF449 is classified as a purinergic receptor antagonist, specifically targeting the P2X1 receptor. Its chemical structure includes symmetrical substitutions of the basic phenylcarbonyl urea core with sulfonic acids, which differentiates it from other related compounds. The compound is commercially available and can be sourced from various suppliers for research purposes .
The synthesis of NF449 involves multiple steps starting from basic chemical precursors. The method for synthesizing NF449 as an octasodium salt has been documented in previous studies . The synthesis typically includes the following steps:
The molecular structure of NF449 reveals a complex arrangement that contributes to its selectivity for the P2X1 receptor. The compound's structure can be depicted as follows:
The precise molecular formula for NF449 is CHNOS, with a molecular weight of approximately 468.5 g/mol. High-resolution crystallography or NMR studies may provide further insights into its three-dimensional conformation .
NF449 primarily acts through competitive inhibition at the P2X1 receptor site, blocking ATP-mediated signaling pathways. In biochemical assays, it has been shown to inhibit downstream signaling molecules such as STAT1 in fibroblast growth factor receptor 3 pathways. Notably, NF449 does not compete with ATP for binding, suggesting a unique mechanism that allows it to modulate kinase activity across varying ATP concentrations .
The mechanism of action for NF449 involves its binding to the P2X1 receptor, leading to inhibition of ATP-mediated signaling. This process can be summarized as follows:
The compound's ability to modulate these pathways highlights its relevance in cardiovascular and neurological research where purinergic signaling plays a critical role.
Relevant data regarding its physical properties can be crucial for formulation in biological assays .
NF449 has several significant applications in scientific research:
NF449 (4,4′,4″,4‴-[Carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino))]tetrakis-1,3-benzenedisulfonic acid) emerged in the late 1990s as part of a systematic effort to develop subtype-selective antagonists for purinergic P2X receptors. Derived from the poly-sulfonated naphthylurea compound suramin, NF449 was engineered to enhance selectivity for P2X1 receptors. Suramin, originally an anti-parasitic drug, non-selectively inhibited multiple P2 receptor subtypes but inspired the synthesis of analogues like NF023 and NF279. NF449 represented a structural refinement by incorporating benzene-1,3-disulfonic acid moieties, significantly improving potency and selectivity [3] [8].
Early pharmacological characterization revealed NF449’s exceptional affinity for the P2X1 receptor, with half-maximal inhibitory concentration (IC50) values of 0.28 nM for rat P2X1 receptors, compared to IC50 values exceeding 100 nM for other subtypes (e.g., 1820 nM for P2X3 and >300,000 nM for P2X4) [1]. This >10,000-fold selectivity positioned NF449 as a critical tool for isolating P2X1-mediated physiological responses. Its discovery coincided with advances in molecular cloning of P2X receptors, enabling precise validation of its specificity across recombinant receptor systems [3] [7].
NF449’s antagonism was initially attributed to competitive inhibition at the ATP-binding site. Functional studies in native tissues, such as rat vas deferens and platelets, confirmed its ability to block ATP-induced contractions and platelet aggregation, respectively. These findings underscored its utility in dissecting P2X1’s roles in vascular tone and thrombosis [1] [7].
Table 1: Selectivity Profile of NF449 Across P2X Receptor Subtypes
Receptor Subtype | IC50 (nM) | Species |
---|---|---|
P2X1 | 0.28 | Rat |
P2X1/5 | 0.69 | Rat |
P2X2 | >300,000 | Rat |
P2X3 | 120 | Rat |
P2X4 | 47,000 | Rat |
Molecular Basis of Selectivity
NF449’s unparalleled P2X1 selectivity has been instrumental in elucidating structural determinants of receptor subtype specificity. Mutagenesis studies identified a cluster of positively charged residues (Lys136, Lys137, Arg139, Lys140) in the cysteine-rich "head" domain of human P2X1 that are absent in low-affinity subtypes like P2X2. Swapping these residues into P2X2 receptors conferred high NF449 sensitivity, confirming their role in binding the sulfonate groups of NF449 [7]. This electrostatic complementarity explains NF449’s picomolar affinity for P2X1.
Structural Insights from Cryo-EM
Recent cryo-electron microscopy (cryo-EM) structures of human P2X1 bound to NF449 (resolutions: 2.6–2.9 Å) revealed a supramolecular binding mechanism. Unlike ATP, which occupies a cleft between adjacent subunits, NF449 spans two protomers with its four benzene-1,3-disulfonate groups. Two sulfonate arms occupy the orthosteric ATP-binding site, while the other two extend into adjacent allosteric pockets. This dual-ligand binding sterically hinders channel activation and stabilizes a closed conformation [5] [6] [10].
Table 2: Key Structural Features of NF449 Binding to P2X1
Feature | Description |
---|---|
Binding Site Location | Interface between adjacent subunits |
Interaction Types | Electrostatic (sulfonate-lysine), hydrogen bonding, van der Waals |
Conformational Effect | Stabilizes transmembrane helix constriction (pore radius: ~1.0 Å) |
Overlap with ATP Site | Partial overlap at orthosteric site; extends to auxiliary pockets |
Pharmacological Applications
NF449’s selectivity has enabled functional dissection of P2X1 in complex systems:
Limitations and Research Gaps
Despite its utility, NF449’s polar structure limits membrane permeability, restricting its use to in vitro and perfusion models. Recent efforts to develop brain-penetrant P2X1 antagonists leverage NF449’s pharmacophore but prioritize smaller, less charged scaffolds [6] [8].
NF449 remains the gold standard for P2X1-selective antagonism. Its continued use in structural and functional studies underscores its enduring value in purinergic pharmacology.
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6